N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
描述
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-5-8-17(16(21)10-13)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZXRQAVYXODEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of Nitrodienamines
A validated approach involves the cyclization of nitrodienamines with aldehydes to form 1,2-dihydropyridine derivatives. For example:
- Step 1 : Condensation of ethyl 3-nitroacrylate with 4-fluorobenzaldehyde in refluxing toluene generates a nitrodienamine precursor.
- Step 2 : Cyclization under acidic conditions (e.g., acetic acid) yields 1-[(4-fluorophenyl)methyl]-2-nitro-1,2-dihydropyridine.
- Step 3 : Oxidation of the nitro group to a ketone using Selectfluor® in acetonitrile at 0°C produces the 2-oxo derivative.
Carboxylic Acid Functionalization
The 3-position of the dihydropyridine ring is functionalized via:
- Hydrolysis : Treatment of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate with aqueous NaOH yields the carboxylic acid.
- Direct Carboxylation : Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides 4-oxo-1,4-dihydropyridine-3-carboxylates, which are oxidized to the carboxylic acid.
Etherification at the 1-Position
Introducing the 4-fluorobenzyl ether group requires nucleophilic substitution or Mitsunobu conditions:
- Method A : Reaction of 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C.
- Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with 4-fluorobenzyl alcohol.
Table 1 : Comparison of Etherification Methods
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| A | K₂CO₃, DMF | 60°C | 72 | |
| B | DEAD, PPh₃ | RT | 85 |
Amide Bond Formation with 2,4-Dichloroaniline
The final step involves coupling the carboxylic acid with 2,4-dichloroaniline using carbodiimide reagents:
- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry DMF at 0°C.
- Coupling : Addition of 2,4-dichloroaniline and diisopropylethylamine (DIPEA) at 50°C for 12 hours.
Table 2 : Optimization of Amidation Conditions
| Coupling Agent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | 12 | 89 | 98 |
| DCC/DMAP | TEA | 24 | 75 | 95 |
Structural Characterization and Validation
The synthesized compound is validated via:
- NMR Spectroscopy : $$ ^1H $$-NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 2H, CH₂).
- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters $$ a = 6.682 \, \text{Å}, b = 11.792 \, \text{Å}, c = 13.172 \, \text{Å} $$.
Challenges and Optimization Strategies
化学反应分析
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is part of a broader class of dihydropyridine-3-carboxamides, which are designed to inhibit RTKs such as MET, RON, and VEGFR-2. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Dihydropyridine-3-carboxamide Derivatives
Key Observations
BMS-777607’s 4-ethoxy and 2-amino-3-chloropyridinyloxy substituents contribute to its nanomolar MET inhibition and oral bioavailability, features absent in the target compound .
Selectivity and Kinase Inhibition :
- BMS-777607 demonstrates >100-fold selectivity against VEGFR-2, a critical feature for minimizing off-target effects in cancer therapy . The target compound’s selectivity remains uncharacterized but may overlap with MET/RON due to shared dihydropyridine scaffolds.
Pharmacokinetic Considerations :
- BMS-777607’s 4-ethoxy group improves metabolic stability, while the target compound’s 4-fluorophenylmethoxy substituent could influence solubility or half-life .
Emerging Analogs :
- DM-20 and D-11 highlight the versatility of dihydropyridine carboxamides. Their trifluoromethyl or fluorobenzyl groups suggest exploration of steric and electronic effects on kinase binding .
常见问题
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance reaction efficiency .
- Reaction Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent optimization (e.g., DMF for polar intermediates) .
- Purification Techniques : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Key Monitoring Tools : Thin-layer chromatography (TLC) for reaction progress and ¹H/¹³C NMR for structural validation .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. fluorophenylmethoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₁₉H₁₂Cl₂FNO₃) .
Q. What structural features influence this compound’s physicochemical properties?
- Key Features :
| Structural Element | Impact |
|---|---|
| Dihydropyridine core | Dictates redox activity and π-π stacking interactions . |
| 2,4-Dichlorophenyl group | Enhances lipophilicity (logP ~3.5) and membrane permeability . |
| Fluorophenylmethoxy moiety | Modulates electronic effects (σₚ = -0.34 for fluorine) and steric bulk . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Functional Group Modifications :
- Replace 4-fluorophenylmethoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Introduce sulfonamide or acetylated amines to improve solubility (e.g., logS from -5.2 to -4.1) .
- SAR Data Table :
| Modification | Bioactivity (IC₅₀) | Selectivity Index |
|---|---|---|
| Parent compound | 12 μM | 1.0 |
| 4-Nitro analog | 8 μM | 1.8 |
| Sulfonamide analog | 15 μM | 0.9 |
Q. What in silico strategies are effective for predicting target binding modes and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or MAPK) to identify key interactions (e.g., H-bonding with dihydropyridine carbonyl) .
- ADMET Prediction : SwissADME for bioavailability (TPSA >90 Ų indicates poor absorption) and ProTox-II for hepatotoxicity alerts .
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Compare cell-based vs. enzymatic assays (e.g., IC₅₀ discrepancies due to membrane permeability) .
- Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity .
- Data Reconciliation : Apply multivariate analysis (PCA or clustering) to identify confounding variables (e.g., serum protein binding in cell assays) .
Q. What strategies ensure compound stability during long-term storage and in vitro experiments?
- Methodological Answer :
- Storage Conditions : Lyophilized form at -80°C under argon; avoid repeated freeze-thaw cycles .
- Solution Stability :
| Condition | Degradation Rate (t₁/₂) |
|---|---|
| pH 7.4 (PBS) | 48 hours |
| pH 2.0 (gastric simulant) | <6 hours |
- Stabilizers : Add 0.1% BSA to aqueous solutions to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
